molecular formula C20H18N4 B11431850 5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine

5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11431850
M. Wt: 314.4 g/mol
InChI Key: XBYUGQMMZODZII-UHFFFAOYSA-N
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Description

5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde and an isocyanide in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dimethyl and diphenyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H18N4/c1-14-13-15(2)24-19(22-17-11-7-4-8-12-17)18(23-20(24)21-14)16-9-5-3-6-10-16/h3-13,22H,1-2H3

InChI Key

XBYUGQMMZODZII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)NC3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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